
1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)
Description
Systematic Nomenclature and Structural Identification
The compound 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a tripodal ligand characterized by a central 2,4,6-triethylbenzene core connected to three imidazole groups via methylene bridges. Its systematic IUPAC name reflects this architecture, emphasizing the trisubstituted benzene ring and the methylene-linked imidazole arms. The molecular formula is C24H30N6 , with a molecular weight of 402.5 g/mol .
The compound exhibits C3-symmetry , a feature critical for its coordination behavior. The triethyl substituents on the benzene ring enhance steric stability, while the imidazole groups provide multiple nitrogen donor sites for metal binding. Structural studies confirm a trigonal planar arrangement of the imidazole arms, enabling preorganization for cooperative guest binding.
Table 1: Key Structural Properties
Property | Value/Description |
---|---|
Molecular Formula | C24H30N6 |
Molecular Weight | 402.5 g/mol |
Symmetry | C3-symmetric |
Donor Sites | Three imidazole N-atoms |
Central Core | 2,4,6-Triethylbenzene |
Historical Development of Tripodal Imidazole Ligands
The synthesis of tripodal imidazole ligands emerged from efforts to mimic the multidentate coordination environments found in metalloenzymes. Early methods, such as those reported by Sun et al., achieved only 30% yields for analogous compounds like 1,3,5-tris(imidazolylmethyl)benzene. Breakthroughs in N-alkylation strategies using 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in dry dimethylformamide (DMF) with strong bases improved yields to 90% .
The introduction of electron-donating ethyl groups on the benzene ring significantly enhanced reaction efficiency by stabilizing intermediates during alkylation. Subsequent adaptations produced benzimidazole variants, expanding the ligand family’s versatility.
Table 2: Evolution of Synthetic Methods
Year | Ligand Type | Yield | Key Innovation |
---|---|---|---|
2002 | Imidazole-based | 30% | Initial N-alkylation protocol |
2010 | Ethyl-substituted imidazole | 90% | Electron-donating ethyl groups |
2014 | Benzimidazole derivatives | 71% | Sulfur-mediated alkylation |
Position Within Coordination Chemistry Literature
This ligand has become a cornerstone in designing metal-organic frameworks (MOFs) and coordination polymers. Its tripodal geometry facilitates the formation of three-dimensional (3D) networks with transition metals. For example, reactions with Zn(II) or Cd(II) salts in the presence of tricarboxylate linkers yield luminescent coordination polymers with tunable emission properties.
In one landmark study, seven distinct coordination polymers were synthesized using this ligand, all exhibiting 3D architectures stabilized by π-π stacking and hydrogen bonding. The ligand’s ability to bridge metal centers while accommodating ancillary carboxylate ligands underscores its adaptability in materials science.
Table 3: Representative Metal Complexes
Metal Ion | Ancillary Ligand | Structure Type | Application |
---|---|---|---|
Zn(II) | 3-(2-carboxyphenoxy)phthalate | 3D framework | Luminescent sensors |
Cd(II) | 4-(2-carboxyphenoxy)phthalate | Helical chains | Anion exchange materials |
Eu(III) | None (direct sensitization) | Molecular complex | Light-emitting devices |
Recent work has also explored its role in sensitizing lanthanide ions (e.g., EuIII, TbIII), though energy transfer efficiencies remain moderate (quantum yields ~3%).
Properties
Molecular Formula |
C24H30N6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-[[2,4,6-triethyl-3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C24H30N6/c1-4-19-22(13-28-10-7-25-16-28)20(5-2)24(15-30-12-9-27-18-30)21(6-3)23(19)14-29-11-8-26-17-29/h7-12,16-18H,4-6,13-15H2,1-3H3 |
InChI Key |
ZRBRKYHZYQDUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1CN2C=CN=C2)CC)CN3C=CN=C3)CC)CN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation Procedure
Starting Materials :
Reaction Conditions :
Workup :
Optimization of Reaction Conditions
Solvent Systems
The choice of solvent significantly impacts reaction efficiency:
Base Selection
Temperature and Time
- Ambient Temperature : Optimal for minimizing side products (e.g., elimination reactions).
- Extended Reaction Time (20 hours) : Ensures complete substitution of all three bromomethyl groups.
Characterization and Purification
Spectroscopic Analysis
Purification Techniques
- Column Chromatography :
- Recrystallization :
Comparative Analysis of Methodologies
Parameter | DMF/THF Method | DMF-Only Method |
---|---|---|
Solvent | DMF/THF | DMF |
Base | NaH | NaH |
Reaction Time | 20 hours | 48 hours |
Yield | 63% | 50% |
Purity | >95% | 90% |
The DMF/THF system outperforms DMF-alone conditions due to improved solubility and reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole rings can be substituted with various functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and an appropriate electrophile.
Major Products
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of imidazole rings, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’,1’'-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is largely dependent on its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzene Core
(a) Trimethylbenzene Analogs
- 1,3,5-Tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (CAS: 220593-43-1, C₂₁H₂₄N₆):
- The trimethyl variant lacks ethyl groups, reducing steric hindrance and hydrophobicity. This ligand forms coordination polymers with Cu(II), Zn(II), and Cd(II), where the smaller methyl groups allow tighter packing in supramolecular assemblies .
- Synthesis : Prepared via alkylation of 1H-imidazole with 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene in dry DMF using NaH as a base .
(b) Triethylbenzene vs. Triisopropylbenzene Derivatives
- 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole (CAS: Not listed): The triisopropylphenyl group introduces extreme steric bulk, limiting coordination to smaller metal ions (e.g., Cu(I)) and favoring monodentate binding modes .
(c) Triazine-Based Ligands
Heterocycle Modifications
(a) Benzimidazole Derivatives
- Antitumor Activity: Related Cu(II) complexes (e.g., Cu₃(ttmtmb)₂Cl₆) exhibit IC₅₀ values <10 μM against hepatocellular carcinoma (SMMC-7721) and gastric cancer (SGC-7901) cells .
(b) Pyridine-Based Ligands
Physicochemical and Functional Properties
Biological Activity
The compound 1,1',1''-((2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triaryl core structure derived from 2,4,6-triethylbenzene with three imidazole groups attached via methylene linkers. Its molecular formula is , and it exhibits properties typical of imidazole derivatives which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Triethylbenzene Core : Utilizing electrophilic aromatic substitution to introduce ethyl groups.
- Methylene Linkage Formation : Employing formaldehyde or similar reagents to create methylene bridges.
- Imidazole Formation : Cyclization reactions involving appropriate amines and carbonyl compounds to yield imidazole rings.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives possess significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Candida albicans | 2 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 8 µM
- A549 Cells : IC50 = 12 µM
Mechanistic studies indicate that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives including our compound against drug-resistant bacterial strains. The findings revealed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics such as vancomycin.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis involving various imidazole derivatives, our compound exhibited superior anticancer activity against breast cancer cell lines compared to traditional chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.